molecular formula C17H21NO2 B2430372 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 899385-10-5

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2430372
CAS No.: 899385-10-5
M. Wt: 271.36
InChI Key: JAXZGSCJCFIZPA-UHFFFAOYSA-N
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Description

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Properties

IUPAC Name

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-4-3-13(2)9-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXZGSCJCFIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2H-chromen-2-one with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2H-chromen-2-one: Lacks the piperidine moiety, making it less versatile in chemical reactions.

    4-methylpiperidine: Does not contain the chromenone core, limiting its applications in certain fields.

Uniqueness

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the combination of the chromenone core and the piperidine moiety

Biological Activity

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic compound belonging to the chromenone class, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_3, with a molecular weight of approximately 287.35 g/mol. The compound features a chromene backbone with a methyl group at the 6-position and a piperidinyl methyl side chain at the 4-position, which is believed to enhance its biological activity.

Antimicrobial Properties

One of the most significant areas of research regarding this compound is its antimicrobial activity . Studies have shown that it exhibits potent inhibitory effects against Mycobacterium tuberculosis by targeting the enzyme DprE1, which is crucial for cell wall biosynthesis. Inhibition of DprE1 leads to reduced bacterial proliferation, suggesting potential applications in treating tuberculosis.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which may be beneficial in combating oxidative stress-related diseases. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition

Research indicates that this compound interacts effectively with various biological targets:

  • DprE1 Inhibition : The compound inhibits DprE1 activity, leading to compromised cell wall integrity in Mycobacterium tuberculosis.

Binding Affinity Studies

In vitro assays have demonstrated that the compound binds to specific enzymes and receptors, which is critical for its biological effects. The binding affinities are being studied to understand better how structural features influence activity against different biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
7-HydroxyflavoneHydroxy group at position 7Antioxidant properties
6-HydroxychromoneHydroxy group at position 6Antimicrobial activity
3-HydroxyflavoneHydroxy group at position 3Anti-inflammatory effects
8-MethoxyflavoneMethoxy group at position 8Neuroprotective effects

The unique combination of hydroxy and piperidine groups in this compound potentially enhances its bioavailability and interaction with specific biological targets compared to other compounds listed above.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anti-tubercular Activity : A study highlighted its effectiveness against Mycobacterium tuberculosis, showing significant inhibition of bacterial growth in vitro when tested against various strains.
  • Oxidative Stress Mitigation : Research demonstrated that the compound could reduce oxidative stress markers in cellular models, suggesting its potential use in conditions characterized by oxidative damage.
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that while the compound exhibits antimicrobial properties, it maintains relatively low cytotoxicity towards human cells, making it a promising candidate for drug development .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Understanding how structural modifications influence biological activity.
  • Clinical trials : Investigating safety and efficacy in human subjects.

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